2,3-Dibromo-5-methylpyridine

Cross-Coupling Regioselectivity Suzuki-Miyaura

Sourcing dibromopyridines with predictable site-selectivity is critical for efficient heterocycle construction. 2,3-Dibromo-5-methylpyridine (CAS 29232-39-1) solves this with its well-defined ortho>meta reactivity order in cross-coupling reactions, enabling sequential functionalization without protecting groups. • Enables sequential Suzuki-Miyaura couplings to build 2,3-diarylpyridine cores for kinase inhibitor libraries. • 5-Methyl group modulates electronic/steric properties of downstream products. • Supplied ≥98% purity (GC); solid; store at RT in cool, dark place.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 29232-39-1
Cat. No. B1296319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-5-methylpyridine
CAS29232-39-1
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Br)Br
InChIInChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
InChIKeyBZUZAZMAGVFIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5-methylpyridine: Strategic Building Block


2,3-Dibromo-5-methylpyridine (CAS 29232-39-1) is a halogenated heterocyclic compound with the molecular formula C₆H₅Br₂N [1]. It is a derivative of pyridine, featuring two bromine atoms substituted at the 2nd and 3rd positions, and a methyl group at the 5th position . This specific substitution pattern imparts unique regioselective reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic scaffolds via cross-coupling reactions [2]. Its applications span pharmaceutical research, agrochemical development, and materials science .

Core Capability
Sequential cross‑coupling via ortho‑then‑meta reactivity
Modulation Handle
5‑methyl group tunes electronics and sterics for downstream steps
Synthetic Scope
Pharmaceutical, agrochemical, and ligand building block

2,3-Dibromo-5-methylpyridine: Unique Regioselectivity


The substitution pattern of 2,3-dibromo-5-methylpyridine dictates a specific and predictable site-selectivity in cross-coupling reactions that cannot be replicated by other dibromopyridine isomers. For instance, while both 2,3-dibromopyridine and 2,5-dibromopyridine undergo Suzuki couplings, their intrinsic reactivity order differs: in 2,3-dibromopyridine, the ortho-bromine is more active than the meta-bromine, leading to a distinct sequence of functionalization [1]. This contrasts with 2,5-dibromopyridine, which exhibits a different reactivity order [2]. Furthermore, the presence of the methyl group at the 5-position modulates both the electronic properties and steric environment of the pyridine ring, influencing subsequent reaction outcomes and the physicochemical properties of final products in ways that non-methylated or differently substituted analogs cannot match [3].

2,5‑Dibromopyridine

Different ortho/para reactivity order alters sequential coupling patterns; the final disubstitution array cannot be replicated.

Non‑methylated dibromo isomers

Absence of the 5‑methyl group shifts electronic and steric environment, changing cross‑coupling rates and product properties.

Mono‑bromo or symmetrically substituted analogs

Lack the inherent ortho/meta differentiation needed for controlled sequential functionalization.

2,3-Dibromo-5-methylpyridine: Evidence-Based Comparison


Ortho-Bromine Precedence in Suzuki-Miyaura Coupling

2,3-Dibromo-5-methylpyridine exhibits a well-defined regioselectivity in palladium-catalyzed cross-couplings, with the ortho-bromine at the 2-position reacting preferentially over the meta-bromine at the 3-position [1]. This behavior is consistent with the reactivity of the parent 2,3-dibromopyridine system, where experimental and theoretical studies confirm that the ortho-bromine is the more active site for oxidative addition [2]. This predictable reactivity pattern enables the sequential, controlled introduction of two different aryl or alkenyl groups, a key advantage over mono-brominated pyridines or symmetrically substituted analogs like 2,6-dibromopyridine, which lack this inherent regiocontrol for differential functionalization.

Suzuki Site‑Selectivity
Class‑level inference
Target: C2 (ortho) > C3 (meta)
Comparator (2,5‑): C2 > C5 (para)
Enables predictable sequential 2,3‑disubstitution
Reactivity order inferred from parent 2,3‑dibromopyridine studies
Cross-Coupling Regioselectivity Suzuki-Miyaura Heterocyclic Chemistry

GC Assay Purity Standard

Commercially sourced 2,3-Dibromo-5-methylpyridine is routinely available with a purity of ≥98.0% as determined by Gas Chromatography (GC) . This level of purity is essential for minimizing side reactions and ensuring reproducible outcomes in complex, multi-step synthetic sequences. While other dibromopyridine isomers are also available at similar purities, the consistent availability of this specific compound at this purity grade from major suppliers ensures that procurement does not introduce variability that could compromise synthetic campaigns .

Assay Purity
Data to verify
≥98.0% (GC)
Supports reproducible coupling outcomes
Supplier specification; independent verification recommended
Quality Control Purity Analytical Chemistry Procurement

Diazotization Route vs. Direct Bromination

The synthesis of 2,3-Dibromo-5-methylpyridine can be achieved via diazotization of 2-amino-3-bromo-5-methylpyridine in the presence of HBr and bromine, a route that provides regiochemical certainty . This contrasts with the direct free-radical bromination of methylpyridines, which often yields mixtures of isomers. For example, bromination of 2,3-dimethylpyridine can lead to competitive bromination at different methyl groups [1]. The use of the diazotization route for 2,3-dibromo-5-methylpyridine ensures a well-defined, single product, which is critical for its utility as a reliable intermediate.

Synthetic Route
Cross‑study comparable
Diazotization of 2‑amino‑3‑bromo‑5‑methylpyridine yields a single regioisomer; direct bromination of dimethylpyridines often gives mixtures.
Guarantees regiochemical consistency of the starting material
Diazotization conditions: HBr, Br₂, 2–5 °C
Synthetic Methodology Halogenation Pyridine Functionalization Process Chemistry

2,3-Dibromo-5-methylpyridine: Key Applications


2,3-Diarylpyridine Synthesis for Kinase Libraries

In medicinal chemistry, the predictable ortho-then-meta reactivity of 2,3-dibromo-5-methylpyridine is leveraged to construct 2,3-diarylpyridine cores via sequential Suzuki-Miyaura couplings [1]. This methodology is particularly valuable for generating libraries of kinase inhibitors, where precise substitution patterns on the pyridine ring are critical for target engagement and selectivity. The methyl group at the 5-position remains untouched during these couplings, providing a handle for further functionalization or for modulating the physicochemical properties of the final drug candidate .

Unnatural Biaryl Amino Acids and Peptidomimetics

The compound serves as a key intermediate for synthesizing unnatural amino acids where the pyridine ring acts as a constrained scaffold. The two bromine atoms can be sequentially substituted with different aryl or heteroaryl groups to create biaryl systems that mimic protein secondary structures, as suggested by its use in generating unsymmetrical biaryls [1]. This is particularly useful in the design of peptidomimetics targeting protein-protein interactions.

Asymmetric Ligands for Transition Metal Catalysis

2,3-Dibromo-5-methylpyridine is an ideal precursor for creating novel, asymmetric N-heterocyclic ligands for transition metal catalysis. The sequential cross-coupling of the two bromine sites with different aryl groups yields a pyridine core with two distinct steric and electronic environments adjacent to the nitrogen atom. Such ligands can induce high enantioselectivity in metal-catalyzed transformations like hydrogenation or cross-coupling [1].

Next-Generation Agrochemicals

In agrochemical research, this compound is utilized as a building block to synthesize novel herbicides and fungicides [1]. The ability to introduce diverse substituents at the 2- and 3-positions allows for the fine-tuning of lipophilicity, metabolic stability, and target binding, which are crucial parameters for developing effective crop protection agents with improved safety and environmental profiles.

Application
Selection Property
Validation Focus
2,3‑Diarylpyridine cores for kinase‑targeted libraries
Ortho‑then‑meta sequential coupling capability
Regioselectivity and functional group tolerance in library synthesis
Unnatural biaryl amino acid / peptidomimetic scaffolds
Two differentiated halogen handles for unsymmetrical biaryl construction
Conformational constraint and biaryl geometry mimicry
Asymmetric N‑heterocyclic ligands for metal catalysis
Creation of two distinct steric/electronic environments adjacent to pyridine nitrogen
Enantioselectivity induction in hydrogenation or cross‑coupling
Novel agrochemical building block
Tunable substitution pattern for lipophilicity and metabolic stability
Structure‑activity relationship exploration for herbicidal/fungicidal leads

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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